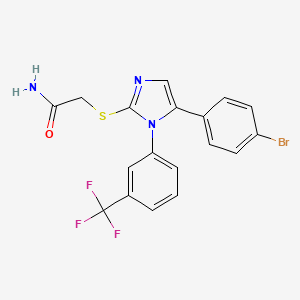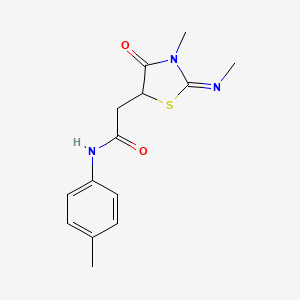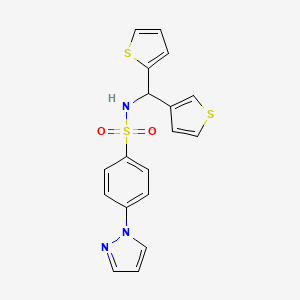
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, commonly known as PTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTB belongs to the class of sulfonamide-based compounds and has been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of PTB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTB has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells and is involved in tumor growth and survival. PTB has also been found to inhibit the activity of 5-lipoxygenase, an enzyme that is involved in the production of pro-inflammatory leukotrienes. Furthermore, PTB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
PTB has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, PTB has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, PTB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. PTB has also been found to decrease blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of PTB is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. PTB has also been shown to exhibit low toxicity in animal models, which is a desirable property for any potential drug candidate. However, PTB is relatively unstable and can decompose under certain conditions, which can limit its use in some lab experiments.
将来の方向性
There are several potential future directions for PTB research. One area of interest is the development of PTB analogs with improved stability and potency. Another area of research is the investigation of the mechanism of action of PTB and its potential targets. Furthermore, PTB could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and diabetes.
合成法
The synthesis of PTB involves a multi-step reaction sequence that starts with the condensation of 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding pyrazole intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of anhydrous potassium carbonate to yield PTB. The synthesis of PTB has been optimized to provide high yields and purity of the compound.
科学的研究の応用
PTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, PTB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PTB has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, PTB has been shown to have hypoglycemic effects in animal models of diabetes.
特性
IUPAC Name |
4-pyrazol-1-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c22-26(23,16-6-4-15(5-7-16)21-10-2-9-19-21)20-18(14-8-12-24-13-14)17-3-1-11-25-17/h1-13,18,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIKMUQUEWCUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2851180.png)
![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2851183.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2851185.png)
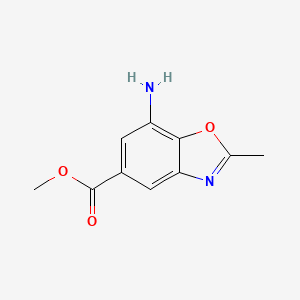
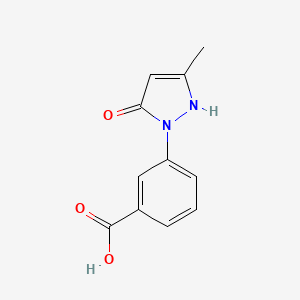

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2851190.png)
![N-(sec-butyl)-1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)

![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
